molecular formula C24H34 B091261 4-(4-tetracyclo[6.2.1.13,6.02,7]dodecanyl)tetracyclo[6.2.1.13,6.02,7]dodecane CAS No. 15914-97-3

4-(4-tetracyclo[6.2.1.13,6.02,7]dodecanyl)tetracyclo[6.2.1.13,6.02,7]dodecane

Cat. No.: B091261
CAS No.: 15914-97-3
M. Wt: 322.5 g/mol
InChI Key: ZPBGBMNKUPDPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- is a complex organic compound with the molecular formula C24H34. It is a derivative of naphthalene, characterized by its unique structure that includes multiple fused rings. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.

Properties

CAS No.

15914-97-3

Molecular Formula

C24H34

Molecular Weight

322.5 g/mol

IUPAC Name

4-(4-tetracyclo[6.2.1.13,6.02,7]dodecanyl)tetracyclo[6.2.1.13,6.02,7]dodecane

InChI

InChI=1S/C24H34/c1-3-13-5-11(1)21-15-7-17(19(9-15)23(13)21)18-8-16-10-20(18)24-14-4-2-12(6-14)22(16)24/h11-24H,1-10H2

InChI Key

ZPBGBMNKUPDPPW-UHFFFAOYSA-N

SMILES

C1CC2CC1C3C2C4CC3CC4C5CC6CC5C7C6C8CCC7C8

Canonical SMILES

C1CC2CC1C3C2C4CC3CC4C5CC6CC5C7C6C8CCC7C8

Synonyms

Icosahydro-2,2'-bi[1,4:5,8-dimethanonaphthalene]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- typically involves the diene condensation of cyclopentadiene with 2,5-norbornadiene. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the hydrogenation of hexahydrodimethanonaphthalene, which is a precursor in the synthesis process .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes, utilizing catalysts to enhance the reaction efficiency. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Halogens such as chlorine or bromine, and alkylating agents like alkyl halides, are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction typically results in the addition of hydrogen atoms to the molecule .

Scientific Research Applications

2,2’-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- exerts its effects involves interactions with various molecular targets. These interactions can influence pathways related to chemical reactivity and stability. The compound’s unique structure allows it to participate in specific reactions that are not possible with simpler molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- is unique due to its highly fused ring structure and the presence of multiple hydrogenated sites. This gives it distinct chemical properties, such as enhanced stability and reactivity, compared to its analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.